3,7-Nonadien-2-ol, 4,8-dimethyl-
Description
Historical Context of Research on Acyclic Monoterpenoids
Acyclic monoterpenoids, a class of naturally occurring compounds built from two isoprene (B109036) units, have a rich history in chemical research. These molecules, characterized by their open-chain structures, are key components of essential oils and contribute significantly to the aromas of many plants. Historically, research on acyclic monoterpenoids has been driven by their pleasant fragrances and flavors, leading to their widespread use in the perfume, cosmetic, and food industries.
Early investigations focused on the isolation and structural elucidation of prominent acyclic monoterpenoids such as geraniol (B1671447), nerol, and citronellol. These foundational studies paved the way for a deeper understanding of their biosynthesis in plants, which typically involves the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), a key precursor to a vast array of monoterpenoids. nih.gov
Over the decades, the research landscape has expanded beyond their aromatic properties. Scientists have increasingly explored the diverse biological activities of acyclic monoterpenoids, revealing their potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai This has spurred further research into their mechanisms of action and potential therapeutic applications.
Significance and Research Potential of 3,7-Nonadien-2-ol, 4,8-dimethyl- in Chemical Biology and Organic Synthesis
3,7-Nonadien-2-ol, 4,8-dimethyl- is an unsaturated alcohol that has garnered attention primarily for its distinct fragrance profile. ontosight.ai While specific academic research on its biological activities is limited, its structural similarity to other biologically active acyclic monoterpenoids suggests a promising area for future investigation. The presence of a hydroxyl group and two double bonds in its structure provides reactive sites for potential biological interactions and chemical modifications.
In the realm of chemical biology , the research potential of 3,7-Nonadien-2-ol, 4,8-dimethyl- lies in the exploration of its yet-to-be-discovered biological activities. Studies on analogous acyclic monoterpene alcohols have demonstrated interactions with various biological targets, including transient receptor potential (TRP) channels. researchgate.netnih.gov For instance, geraniol has been shown to modulate TRP channels, which are involved in sensory perception. researchgate.net Given the structural similarities, it is plausible that 3,7-Nonadien-2-ol, 4,8-dimethyl- could exhibit similar or novel modulatory effects on these or other biological pathways. Further research could uncover potential applications in areas such as sensory science and pharmacology.
From an organic synthesis perspective, 3,7-Nonadien-2-ol, 4,8-dimethyl- presents interesting opportunities. A key development in its synthesis is the subject of a patent detailing the preparation of its (E)- and (Z)-enriched isomers. google.com The patented process involves the reaction of (Z)- or (E)-3,7-dimethylocta-2,6-dienal (citral) with a methyl-transferring organometallic compound. google.com This stereoselective synthesis is significant as the olfactory properties of the compound are dependent on its isomeric form, with the enriched isomers possessing a unique rose-like floral character. google.com
The presence of a secondary alcohol and two olefinic bonds makes 3,7-Nonadien-2-ol, 4,8-dimethyl- a versatile building block for the synthesis of more complex molecules. The hydroxyl group can be a handle for further functionalization, such as esterification or oxidation to the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one (B1609488), which also has applications in the fragrance industry. ontosight.aithegoodscentscompany.comnih.govontosight.ai The double bonds offer sites for various addition reactions, potentially leading to the creation of novel compounds with interesting properties.
Chemical Compound Information
| Compound Name | Synonyms |
| 3,7-Nonadien-2-ol, 4,8-dimethyl- | 4,8-Dimethyl-3,7-nonadien-2-ol; 4,8-Dimethylnona-3,7-dien-2-ol |
| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol |
| Nerol | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol |
| Citronellol | 3,7-Dimethyloct-6-en-1-ol |
| Isopentenyl pyrophosphate | IPP |
| Dimethylallyl pyrophosphate | DMAPP |
| Geranyl pyrophosphate | GPP |
| 4,8-Dimethyl-3,7-nonadien-2-one | - |
| (Z)-3,7-dimethylocta-2,6-dienal | Neral |
| (E)-3,7-dimethylocta-2,6-dienal | Geranial |
Physicochemical Properties of 3,7-Nonadien-2-ol, 4,8-dimethyl-
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 67845-50-5 |
| Appearance | Reported as a component in fragrance mixtures |
| Odor Profile | Rose-like, floral with citrus and green notes (for enriched isomers) google.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,8-dimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8,11-12H,5,7H2,1-4H3 |
InChI Key |
NYPOJSCNHYUZRG-UHFFFAOYSA-N |
SMILES |
CC(C=C(C)CCC=C(C)C)O |
Canonical SMILES |
CC(C=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Investigations of 3,7 Nonadien 2 Ol, 4,8 Dimethyl
Advanced Spectroscopic Characterization Methodologies
The unambiguous identification and structural confirmation of 3,7-nonadien-2-ol, 4,8-dimethyl-, particularly within complex mixtures such as essential oils or synthetic reaction products, relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. For 3,7-nonadien-2-ol, 4,8-dimethyl-, both ¹H and ¹³C NMR are instrumental in differentiating its various stereoisomers.
While specific experimental NMR data for 3,7-nonadien-2-ol, 4,8-dimethyl- is not extensively reported in the literature, the principles of NMR spectroscopy allow for predictable correlations based on the analysis of similar acyclic terpenoids. The chemical shifts of the protons and carbons in proximity to the C2 chiral center and the C3 and C7 double bonds are particularly sensitive to the stereochemistry.
In ¹H NMR, the coupling constants (J-values) between olefinic protons are diagnostic for the geometry of the double bonds. For the C3 double bond, a larger coupling constant is typically observed for the (E)-isomer compared to the (Z)-isomer. The chemical shifts of the methyl groups at C4 and C8, as well as the methylene (B1212753) protons at C5 and C6, would also be expected to differ between the (E) and (Z) isomers due to the different spatial arrangements and resulting shielding or deshielding effects.
¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbons involved in the double bonds (C3, C4, C7, and C8) and the neighboring carbons are influenced by the stereoisomeric form. The differentiation of enantiomers at the C2 chiral center requires the use of chiral resolving agents or chiral solvents to induce diastereomeric interactions, which can then be distinguished by NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in 3,7-Nonadien-2-ol, 4,8-dimethyl-
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Insights |
|---|---|---|---|
| H2 | 3.8 - 4.2 | 65 - 70 | Proton on the hydroxyl-bearing carbon. |
| H3 | 5.0 - 5.5 | 120 - 140 | Olefinic proton, sensitive to (E)/(Z) configuration. |
| H7 | 5.0 - 5.5 | 120 - 135 | Olefinic proton. |
| C1 | 20 - 25 | 20 - 25 | Methyl group adjacent to the chiral center. |
| C2 | - | 65 - 70 | Chiral carbon bearing the hydroxyl group. |
| C3 | - | 120 - 140 | Olefinic carbon, shift varies with (E)/(Z) isomerism. |
| C4 | - | 130 - 145 | Substituted olefinic carbon. |
| C7 | - | 120 - 135 | Olefinic carbon. |
| C8 | - | 130 - 140 | Substituted olefinic carbon. |
| Methyl at C4 | 1.6 - 1.8 | 15 - 25 | Chemical shift differs between (E) and (Z) isomers. |
Note: The values in this table are predicted ranges based on general principles for similar acyclic terpenoid alcohols and are not from specific experimental data for 3,7-Nonadien-2-ol, 4,8-dimethyl-.
Mass Spectrometry Techniques for Structural Confirmation in Complex Mixtures
Mass spectrometry (MS) is an essential technique for the identification and structural elucidation of compounds, particularly at low concentrations within complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like 3,7-nonadien-2-ol, 4,8-dimethyl-.
The electron ionization (EI) mass spectrum of 3,7-nonadien-2-ol, 4,8-dimethyl- is available through the NIST Standard Reference Database. nist.gov The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 168, corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this type of alcohol include the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 150. Alpha-cleavage adjacent to the oxygen atom is also a characteristic fragmentation, leading to the loss of a methyl group (CH₃) to give a fragment at m/z 153, or the loss of a larger alkyl radical. The fragmentation of the dienyl chain can also provide information about the location of the double bonds.
Table 2: Major Fragments in the Electron Ionization Mass Spectrum of 3,7-Nonadien-2-ol, 4,8-dimethyl-
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion |
| 153 | [M - CH₃]⁺ | Loss of a methyl group from the C2 position. |
| 150 | [M - H₂O]⁺ | Loss of water from the alcohol. |
| 125 | [C₉H₁₃]⁺ | Fragmentation of the hydrocarbon chain. |
| 81 | [C₆H₉]⁺ | Common fragment in terpenoids. |
| 69 | [C₅H₉]⁺ | Isoprenyl fragment. |
Data sourced and interpreted from the NIST WebBook mass spectrum. nist.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
For 3,7-nonadien-2-ol, 4,8-dimethyl-, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. A C-O stretching vibration would appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The presence of carbon-carbon double bonds (C=C) would give rise to stretching vibrations around 1650-1670 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. The C=C stretching vibrations are often strong and sharp in the Raman spectrum, making it a useful tool for studying the olefinic portions of the molecule. The various C-H bending and skeletal vibrations in the fingerprint region can also provide a unique spectral signature for the compound.
Isomeric Forms and Their Configurational Analysis
The structural complexity of 3,7-nonadien-2-ol, 4,8-dimethyl- is further enhanced by the presence of multiple stereogenic elements, leading to several possible stereoisomers.
(E)/(Z) Stereoisomerism at the Carbon-Carbon Double Bonds (e.g., C3 and C7)
The presence of double bonds at the C3 and C7 positions allows for geometric isomerism. Specifically, the C3 double bond is substituted with different groups at each carbon, giving rise to (E) and (Z) isomers. The C7 double bond is part of an isopropylidene group and thus does not exhibit (E)/(Z) isomerism. Therefore, 3,7-nonadien-2-ol, 4,8-dimethyl- can exist as two geometric isomers: (3E)-4,8-dimethyl-3,7-nonadien-2-ol and (3Z)-4,8-dimethyl-3,7-nonadien-2-ol. thegoodscentscompany.com
The separation and analysis of these isomers are typically achieved using chromatographic techniques, such as gas chromatography (GC), often on polar capillary columns that can differentiate between the slightly different polarities and boiling points of the (E) and (Z) isomers. Spectroscopic methods, particularly NMR, are then used to confirm the configuration of each separated isomer, as the chemical shifts and coupling constants of the protons and carbons near the C3 double bond will be distinct for each isomer.
Chirality at the C2 Hydroxyl-bearing Carbon and Enantiomeric Resolution
The carbon atom at the C2 position is a stereocenter as it is bonded to four different groups: a hydroxyl group, a hydrogen atom, a methyl group, and the nonadienyl chain. This results in the existence of two enantiomers: (R)-3,7-nonadien-2-ol, 4,8-dimethyl- and (S)-3,7-nonadien-2-ol, 4,8-dimethyl-. As this compound is often synthesized from achiral precursors without the use of chiral catalysts, it is typically produced as a racemic mixture of these two enantiomers. thegoodscentscompany.com
The resolution of these enantiomers is a significant challenge and is crucial for applications where the biological activity, such as odor perception, is enantiomer-dependent. Enantiomeric resolution can be achieved through several methods:
Chiral Chromatography: This is a direct method where the racemic mixture is passed through a chiral stationary phase (CSP) in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) system. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.
Derivatization with a Chiral Reagent: The racemic alcohol can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques. Subsequent removal of the chiral auxiliary group yields the pure enantiomers.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction.
The characterization of the separated enantiomers involves measuring their optical rotation using a polarimeter and employing spectroscopic techniques, often in combination with chiral shift reagents in NMR, to confirm their absolute configuration.
Racemic Mixtures and Diastereomeric Considerations in Research
The synthesis and analysis of 3,7-Nonadien-2-ol, 4,8-dimethyl- are often complicated by the formation of racemic mixtures and diastereomers. A racemate is a mixture containing equal amounts of enantiomers, which are non-superimposable mirror images of each other. Due to the presence of a chiral center at the C-2 carbon, this compound can exist as (R)- and (S)-enantiomers.
Furthermore, the double bond at the C-3 position can exist in either an (E) (trans) or (Z) (cis) configuration, and the double bond at the C-7 position also contributes to the potential for geometric isomerism. This results in the possibility of multiple diastereomers, which are stereoisomers that are not mirror images of each other.
In commercial applications and research, 3,7-Nonadien-2-ol, 4,8-dimethyl- is frequently encountered as a mixture of these stereoisomers. For instance, a common commercially available form is a racemic mixture of (E) and (Z) stereoisomers, with the (E) isomer typically being more abundant, ranging from 50-80%. thegoodscentscompany.com The term "(+/-)-trans- and cis-4,8-dimethyl-3,7-nonadien-2-ol" explicitly denotes this racemic and diastereomeric complexity. thegoodscentscompany.com The GSRS (Global Substance Registration System) also describes the stereochemistry of the (3E)-isomer as racemic. nih.gov
Table 1: Stereoisomeric Composition of Commercial 3,7-Nonadien-2-ol, 4,8-dimethyl-
| Stereoisomer Type | Description | Typical Composition |
| Racemic Mixture | Contains equal amounts of (R)- and (S)-enantiomers at the C-2 chiral center. nih.gov | 1:1 ratio of enantiomers |
| Geometric Isomers | (E) and (Z) isomers at the C-3 double bond. | Mixture of E/Z stereoisomers, with 50-80% being the (E) form. thegoodscentscompany.com |
This table summarizes the common stereoisomeric forms of 3,7-Nonadien-2-ol, 4,8-dimethyl- found in commercial and research settings.
Conformational Analysis and Energy Minima Studies
The three-dimensional shape, or conformation, of 3,7-Nonadien-2-ol, 4,8-dimethyl- plays a vital role in its interaction with olfactory and gustatory receptors, thereby influencing its perceived scent and taste. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformations, which correspond to energy minima on the potential energy surface.
While specific, in-depth experimental and computational studies on the conformational analysis and energy minima of 3,7-Nonadien-2-ol, 4,8-dimethyl- are not extensively detailed in publicly available literature, general principles of organic chemistry can be applied to predict its likely preferred conformations. The molecule possesses significant flexibility due to the presence of several single bonds within its nine-carbon chain.
Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for investigating the conformational landscape of such molecules. These methods can be used to calculate the relative energies of different conformers and to identify the global energy minimum, which represents the most populated conformation at equilibrium.
Table 2: Predicted Physicochemical Properties Relevant to Conformational Analysis
| Property | Predicted Value | Method/Source |
| XLogP3-AA | 3.3 (est) | Nikkaji Web thegoodscentscompany.com |
| logP (o/w) | 3.218 (est) | Cheméo chemeo.com |
| Boiling Point | 200.00 to 201.00 °C. @ 760.00 mm Hg | The Good Scents Company thegoodscentscompany.com |
| Flash Point | 190.00 °F. TCC ( 87.78 °C. ) | The Good Scents Company thegoodscentscompany.com |
This table presents predicted physicochemical properties that can influence the intermolecular interactions and conformational preferences of 3,7-Nonadien-2-ol, 4,8-dimethyl-.
Further research employing techniques like NMR spectroscopy, X-ray crystallography (if a suitable crystal can be obtained), and advanced computational modeling would be invaluable in providing a more detailed picture of the conformational preferences and energy minima of the various stereoisomers of this important flavor and fragrance compound.
Synthetic Strategies and Chemical Transformations of 3,7 Nonadien 2 Ol, 4,8 Dimethyl
Total Synthesis Approaches to 3,7-Nonadien-2-ol, 4,8-dimethyl-
The synthesis of 3,7-Nonadien-2-ol, 4,8-dimethyl- can be achieved through several strategic approaches, often leveraging readily available terpenoid starting materials or building the C11 skeleton from smaller precursors. These methods focus on the efficient formation of the carbon framework and the introduction of the hydroxyl group at the C-2 position.
Grignard Reaction Pathways (e.g., from Citral) and Their Stereocontrol
A conceptually straightforward and industrially relevant pathway to 3,7-Nonadien-2-ol, 4,8-dimethyl- involves the nucleophilic addition of a methyl group to the aldehyde functionality of citral (B94496). The Grignard reaction, using a reagent such as methylmagnesium bromide (CH₃MgBr), is a classic method for this type of transformation.
The reaction proceeds as follows:
Reactant: Citral ((E/Z)-3,7-dimethylocta-2,6-dienal) is the electrophilic substrate.
Nucleophile: Methylmagnesium bromide attacks the carbonyl carbon of the aldehyde group in citral.
Product Formation: An acidic workup protonates the resulting alkoxide to yield 3,7-Nonadien-2-ol, 4,8-dimethyl-.
A significant challenge in this synthesis is stereocontrol. The carbonyl carbon in citral is prochiral, and its reaction with the Grignard reagent creates a new stereocenter at the C-2 position. In the absence of a chiral catalyst or auxiliary, this reaction typically results in a racemic mixture of (R)- and (S)-enantiomers. The inherent E/Z isomerism of the starting citral is generally retained in the final product, leading to a mixture of four stereoisomers.
Catalytic Hydrogenation and Selective Reduction Methodologies
An alternative and common synthetic strategy involves the selective reduction of the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one (B1609488). This ketone is a direct precursor and its synthesis is well-established (see 3.1.3). The key challenge in this step is the chemoselective reduction of the ketone carbonyl group in the presence of two carbon-carbon double bonds.
Selective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are ideally suited for this purpose. They are mild enough to selectively reduce aldehydes and ketones without affecting the less reactive alkene groups. This method efficiently converts the ketone to the desired secondary alcohol, 3,7-Nonadien-2-ol, 4,8-dimethyl-.
Catalytic Hydrogenation: In contrast, standard catalytic hydrogenation methods (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) are generally not suitable for this specific transformation. These conditions are highly effective at reducing carbon-carbon double bonds and would likely lead to the over-reduction of the molecule, saturating the double bonds at the 3,7- and 7,8- positions to yield 4,8-dimethylnonan-2-ol. Achieving selectivity for the carbonyl group with catalytic hydrogenation would require specialized catalysts and carefully controlled reaction conditions, making hydride-based reductions more practical for this target.
Aldol Condensation Routes to Precursors
The most direct precursor to 3,7-Nonadien-2-ol, 4,8-dimethyl- is its corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one (an isomer of pseudoionone). This ketone can be synthesized efficiently via a base-catalyzed Aldol condensation between citral and acetone. researchgate.netscielo.br This C-C bond-forming reaction is a cornerstone in the industrial synthesis of many fragrances.
The reaction involves the formation of an enolate from acetone, which then attacks the aldehyde group of citral. Subsequent dehydration yields the α,β-unsaturated ketone. Various solid basic catalysts have been investigated to create a more environmentally benign and recyclable process compared to homogeneous catalysts like sodium hydroxide. scielo.brconicet.gov.ar
Below is a table summarizing the performance of different solid basic catalysts in the Aldol condensation of citral with acetone.
| Catalyst | Citral Conversion (%) | Pseudoionone Selectivity (%) | Reaction Conditions | Reference |
| 0.5 wt% Li/MgO | >95 (after 6h) | 93 (Yield) | 353 K, Acetone/Citral molar ratio 49 | researchgate.netconicet.gov.ar |
| CaO | 98 | ~70 | 398 K | scielo.br |
| Hydrotalcite | 98 | ~70 | 398 K | scielo.br |
| MgO | Lower than promoted | Lower than promoted | 353 K | conicet.gov.ar |
These results demonstrate that highly efficient and selective production of the ketone precursor is achievable, which can then be reduced to the target alcohol as described in section 3.1.2.
Novel Synthetic Routes and Method Development for Stereoselective Production
Beyond the more common pathways, other synthetic methods for the precursor ketone have been developed. One patented approach avoids the use of citral directly, instead building the carbon skeleton from different starting materials. prepchem.com
This synthesis involves heating a mixture of 4-methyl-2,2-diacetoxy-3-pentene and 3-methyl-2-buten-1-ol (B147165) (prenol) with a catalytic amount of propionic acid. prepchem.com
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Pressure | Yield of Ketone | Reference |
| 4-methyl-2,2-diacetoxy-3-pentene | 3-methyl-2-buten-1-ol | Propionic acid | ~200 °C | 30 atm | 81% (at 60% conversion) | prepchem.com |
The development of stereoselective production methods remains a key area of research. For 3,7-Nonadien-2-ol, 4,8-dimethyl-, this involves controlling the geometry (E/Z) of the C3=C4 double bond and the absolute configuration (R/S) at the C2 alcohol center. This can be approached through asymmetric reduction of the precursor ketone using chiral catalysts or enzymes, or through asymmetric Grignard additions. Such methods are crucial for producing specific isomers that may have unique olfactory properties.
Directed Chemical Transformations of 3,7-Nonadien-2-ol, 4,8-dimethyl-
The chemical reactivity of 3,7-Nonadien-2-ol, 4,8-dimethyl- is primarily dictated by its secondary alcohol and two alkene functional groups.
Oxidation Reactions Leading to Aldehydes or Carboxylic Acids
The oxidation of 3,7-Nonadien-2-ol, 4,8-dimethyl- is a key transformation.
Oxidation to a Ketone: As a secondary alcohol, its oxidation yields the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one. thegoodscentscompany.comnih.gov This reaction is the reverse of the reduction described in section 3.1.2. Standard oxidizing agents like Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin oxidations can achieve this transformation efficiently without affecting the double bonds. This ketone is itself a valuable fragrance and flavor compound. thegoodscentscompany.comfemaflavor.org
Oxidation to Aldehydes or Carboxylic Acids:
Aldehydes: It is not possible to oxidize the secondary alcohol at the C-2 position to an aldehyde without cleaving carbon-carbon bonds.
Carboxylic Acids: Obtaining carboxylic acids from this molecule would require more vigorous oxidative conditions that cleave the carbon-carbon double bonds. For example, ozonolysis (O₃) followed by an oxidative workup, or strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄), would break the molecule at the double bond positions, leading to a mixture of smaller ketones and carboxylic acids. This is generally a degradative pathway rather than a targeted synthetic transformation.
Reduction Reactions to Other Alcohol Derivatives
The synthesis of 3,7-Nonadien-2-ol, 4,8-dimethyl- can be effectively achieved through the reduction of its corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one. This transformation from a carbonyl group to a hydroxyl group is a cornerstone of organic synthesis, and several reducing agents can be employed for this purpose.
Commonly, sodium borohydride (NaBH₄) is utilized for such reductions. It is a mild and selective reducing agent, well-suited for converting ketones to secondary alcohols without affecting other functional groups like carbon-carbon double bonds. The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 4,8-dimethyl-3,7-nonadien-2-one. This is followed by protonation of the resulting alkoxide, typically from a protic solvent like methanol or ethanol, to yield the final alcohol product, 3,7-Nonadien-2-ol, 4,8-dimethyl-.
Alternatively, lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also readily reduce the ketone to the corresponding alcohol. However, its higher reactivity requires anhydrous conditions and careful handling. Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another viable method. While effective in reducing the ketone, this method also has the potential to reduce the carbon-carbon double bonds, depending on the reaction conditions (e.g., catalyst, pressure, and temperature). To selectively reduce the ketone in the presence of the alkenes, specific catalysts and conditions would need to be carefully chosen.
Table 1: Comparison of Reducing Agents for the Synthesis of 3,7-Nonadien-2-ol, 4,8-dimethyl-
| Reducing Agent | Typical Solvent | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for carbonyls, safe to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Powerful, less selective, requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Ethyl acetate (B1210297) | Can also reduce C=C bonds; selectivity depends on catalyst and conditions. |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of 3,7-Nonadien-2-ol, 4,8-dimethyl- is a key site for nucleophilic substitution reactions. Being a secondary allylic alcohol, it can undergo substitution through both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions and the nature of the nucleophile.
A common transformation is the conversion of the alcohol to an alkyl halide. This is typically achieved by treating the alcohol with a hydrogen halide (HX, where X = Cl, Br, I). The reaction proceeds via protonation of the hydroxyl group by the acid, forming a good leaving group (water). For a secondary allylic alcohol, the subsequent departure of water can lead to a resonance-stabilized allylic carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the corresponding alkyl halide. The potential for rearrangement of the allylic carbocation exists, which could lead to a mixture of products.
Esterification is another important nucleophilic substitution reaction. The reaction of 3,7-Nonadien-2-ol, 4,8-dimethyl- with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine, leads to the formation of an ester. For example, reaction with acetyl chloride would yield (E/Z)-4,8-dimethyl-3,7-nonadien-2-yl acetate. This reaction is significant in the fragrance industry, as the corresponding acetate often possesses a different and sometimes more desirable scent profile than the alcohol.
Reactions Involving the Carbon-Carbon Double Bonds (e.g., Additions)
The two carbon-carbon double bonds in 3,7-Nonadien-2-ol, 4,8-dimethyl- are susceptible to a variety of addition reactions. As the double bonds are not conjugated, they generally react independently of one another.
One of the most common addition reactions is hydrogenation. As mentioned earlier, catalytic hydrogenation can reduce the double bonds. Complete hydrogenation with a suitable catalyst like platinum oxide (PtO₂) under hydrogen pressure would lead to the fully saturated alcohol, 4,8-dimethylnonan-2-ol.
Electrophilic addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can also occur at the double bonds. The regioselectivity of these additions would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen adds to the more substituted carbon. Given the presence of two double bonds, controlling the stoichiometry of the reagent is crucial to achieve mono- or di-addition.
Epoxidation is another significant reaction of the double bonds. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. Due to the different substitution patterns of the two double bonds in 3,7-Nonadien-2-ol, 4,8-dimethyl-, some degree of selectivity may be observed. Generally, more electron-rich (more substituted) double bonds react faster with peroxy acids. This would suggest that the trisubstituted double bond at the 3-position might be more reactive towards epoxidation than the disubstituted double bond at the 7-position.
Table 2: Summary of Potential Chemical Transformations
| Reaction Type | Reagents | Functional Group Transformed | Potential Product(s) |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Ketone (in synthesis) | 3,7-Nonadien-2-ol, 4,8-dimethyl- |
| Nucleophilic Substitution | HX (X=Cl, Br, I) | Hydroxyl Group | Alkyl Halide |
| Esterification | Acyl chloride, Acid anhydride | Hydroxyl Group | Ester |
| Hydrogenation | H₂/Catalyst (e.g., PtO₂) | Carbon-Carbon Double Bonds | 4,8-dimethylnonan-2-ol |
| Halogenation | Br₂, Cl₂ | Carbon-Carbon Double Bonds | Dihaloalkane derivatives |
| Hydrohalogenation | HBr, HCl | Carbon-Carbon Double Bonds | Monohaloalkane derivatives |
| Epoxidation | m-CPBA | Carbon-Carbon Double Bonds | Epoxide derivatives |
Biosynthesis and Natural Occurrence Pathways of 3,7 Nonadien 2 Ol, 4,8 Dimethyl
Identification of Natural Sources and Organisms Producing 3,7-Nonadien-2-ol, 4,8-dimethyl-
This volatile organic compound has been identified in a range of natural sources, where it plays roles in flavor, aroma, and chemical communication.
The genus Streptomyces is renowned for its complex secondary metabolism, producing a vast array of bioactive compounds, including many volatile terpenoids. While Streptomyces species are known to produce various terpenes, direct evidence specifically documenting the production of 3,7-Nonadien-2-ol, 4,8-dimethyl- by this bacterial genus is not prominent in current scientific literature. However, given their proven capacity for terpene synthesis, it is plausible that certain strains could produce this or structurally related compounds under specific culture conditions. The general pathway would involve the methylerythritol phosphate (B84403) (MEP) pathway to generate the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).
In plants, 3,7-Nonadien-2-ol, 4,8-dimethyl- and its structural relatives are known to be components of the essential oils and volatile profiles that define the characteristic aroma of fruits, flowers, and leaves.
Coffee: The compound (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol is recognized as a flavor and fragrance agent and is listed for use in instant coffee, among other beverages. nih.govthegoodscentscompany.com Volatile compounds in coffee are generated from precursors in the green beans during roasting, through processes like the Maillard reaction and the degradation of lipids and phenolic compounds. foodsciencejournal.com While hundreds of volatile compounds have been identified in coffee, the specific biosynthetic pathway for 3,7-Nonadien-2-ol, 4,8-dimethyl- within the coffee plant or during the roasting process is not detailed.
Mung Bean: A study of aromatic mung beans (Vigna radiata) identified a variety of volatile compounds contributing to its scent profile. nih.gov While the target compound, 3,7-Nonadien-2-ol, 4,8-dimethyl-, was not reported, the structurally related monoterpenoid 3,7-dimethyl-6-octenal (citronellal) was identified for the first time in mung bean. nih.gov This suggests the presence of a terpenoid biosynthetic pathway capable of producing related acyclic monoterpenoids.
Olive Oil: The volatile fraction of virgin olive oil is crucial to its sensory quality. Research has identified a vast number of compounds, including those derived from the lipoxygenase (LOX) pathway and from fatty acid oxidation. researchgate.netnih.gov While 3,7-Nonadien-2-ol, 4,8-dimethyl- itself is not commonly listed in olive oil volatile profiles, a related hydrocarbon, 4,8-dimethyl-1,7-nonadiene , has been detected in sensory-defective virgin olive oils. researchgate.net
The following table summarizes the occurrence of 3,7-Nonadien-2-ol, 4,8-dimethyl- and related compounds in the specified plant sources.
Table 1: Occurrence in Plant Sources
| Plant Source | Compound Identified | Notes |
|---|---|---|
| Coffee | (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol | Used as a flavoring agent in instant coffee. nih.govthegoodscentscompany.com |
| Mung Bean | 3,7-dimethyl-6-octenal | A structurally related monoterpenoid aldehyde. nih.gov |
| Olive Oil | 4,8-dimethyl-1,7-nonadiene | A structurally related hydrocarbon diene. researchgate.net |
In the animal kingdom, terpenoids are widely used as semiochemicals for communication. The Pherobase, a comprehensive database of pheromones and semiochemicals, lists 4,8-Dimethyl-3,7-nonadien-2-ol as a pheromone for the ground beetle Carabus lefebvrei. pherobase.com In this context, the compound acts as a chemical signal influencing the behavior of other individuals of the same species. The biosynthesis of such compounds in insects typically involves pathways similar to those in plants, starting from IPP and DMAPP, which can be derived from the mevalonate (B85504) (MVA) pathway. These precursors are then assembled and modified by specialized enzymes to produce the final pheromone component.
Enzymatic Mechanisms and Catalytic Cycles in Biosynthesis
The biosynthesis of 3,7-Nonadien-2-ol, 4,8-dimethyl-, as an acyclic monoterpenoid, originates from the universal C5 precursors IPP and DMAPP. These are condensed by a prenyltransferase enzyme, geranyl diphosphate synthase (GPPS), to form the C10 intermediate, geranyl diphosphate (GPP).
The key step in generating the diversity of terpene structures is catalyzed by the terpene synthase (TPS) enzyme family. nih.govnih.gov For an acyclic alcohol like 3,7-Nonadien-2-ol, 4,8-dimethyl-, the proposed enzymatic mechanism would involve the following steps:
Ionization of GPP: A terpene synthase initiates the reaction by catalyzing the removal of the diphosphate group from GPP, generating a geranyl carbocation.
Carbocation Rearrangement: This highly reactive intermediate can undergo various rearrangements, such as hydride shifts or cyclizations. For an acyclic product, complex cyclizations are avoided.
Quenching by Water: The reaction is terminated when a water molecule attacks the carbocation. This quenching step forms the hydroxyl group.
Deprotonation: A final deprotonation step yields the neutral alcohol product, 3,7-Nonadien-2-ol, 4,8-dimethyl-.
The specific isomerism (e.g., placement of double bonds and stereochemistry of the alcohol) is strictly controlled by the three-dimensional structure of the active site of the specific TPS enzyme. Following the action of a TPS, further enzymatic modifications by other enzyme classes, such as cytochrome P450 monooxygenases or dehydrogenases, can occur to yield the final structure.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the fate of labeled atoms from precursors into the final product. boku.ac.atnih.gov While no specific isotopic labeling studies for the biosynthesis of 3,7-Nonadien-2-ol, 4,8-dimethyl- have been published, the methodology is well-established for other terpenes. researchgate.net
A hypothetical study to elucidate its pathway would involve:
Feeding Labeled Precursors: An organism known to produce the compound (e.g., Carabus lefebvrei or a relevant plant species) would be fed with isotopically labeled precursors, such as [¹³C]-glucose (to trace the entire carbon backbone) or specifically labeled [¹³C]- or [²H]-mevalonate or GPP.
Isolation and Analysis: The 3,7-Nonadien-2-ol, 4,8-dimethyl- produced by the organism would be isolated.
Structure Determination: Advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would be used to determine the position of the isotopic labels in the final molecule.
This information would provide definitive evidence of the precursor molecules and reveal any specific rearrangements or hydride shifts that occur during the enzymatic cyclization or rearrangement cascade. nih.gov
Genetic and Molecular Biology Approaches to Biosynthetic Genes
The genes responsible for terpene biosynthesis, particularly the terpene synthase (TPS) genes , are the primary targets of molecular biology studies. pnas.org The identification and characterization of the specific TPS gene for 3,7-Nonadien-2-ol, 4,8-dimethyl- would follow a standard molecular genetics workflow:
Genome Mining and Transcriptome Analysis: In a producing organism, genomic or transcriptomic libraries would be screened for sequences with homology to known TPS genes. TPS genes are characterized by conserved motifs, such as DDxxD and NSE/DTE, which are involved in binding the diphosphate moiety of the substrate and a metal cofactor. pnas.orgfrontiersin.org
Gene Cloning and Expression: Candidate TPS genes would be cloned into an expression vector. This construct is then introduced into a heterologous host system, such as E. coli or yeast, which does not natively produce terpenes but can provide the necessary GPP precursor.
Functional Characterization: The engineered microbial host is cultured, and the volatile products are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). If the expressed TPS enzyme synthesizes 3,7-Nonadien-2-ol, 4,8-dimethyl- from GPP, the gene's function is confirmed. nih.gov
Plant TPS genes are classified into several subfamilies (TPS-a through TPS-h) based on sequence similarity and functional characteristics. frontiersin.org For example, the TPS-b and TPS-g subfamilies are primarily associated with the synthesis of monoterpenes in angiosperms. frontiersin.org Identifying the specific gene for 3,7-Nonadien-2-ol, 4,8-dimethyl- would allow for its placement within this classification system and provide deeper insights into the evolution of terpene diversity.
Table 2: Terpene Synthase (TPS) Gene Subfamilies and General Functions
| TPS Subfamily | Primary Products | Typical Plant Group |
|---|---|---|
| TPS-a | Sesquiterpenes | Angiosperms |
| TPS-b | Acyclic and Cyclic Monoterpenes | Angiosperms |
| TPS-c | Diterpenes (e.g., for gibberellin synthesis) | Land Plants |
| TPS-d | Mono-, Sesqui-, and Diterpenes | Gymnosperms |
| TPS-e/f | Diterpenes (e.g., ent-kaurene) | Vascular Plants |
| TPS-g | Acyclic Monoterpenes | Angiosperms |
Biological Activities and Mechanistic Research of 3,7 Nonadien 2 Ol, 4,8 Dimethyl
Research on Chemoreception and Olfactory Receptor Interactions
Chemoreception, the process by which organisms respond to chemical stimuli in their environments, is fundamental to a wide range of behaviors, including foraging, mating, and avoiding predators. Olfactory receptors, located in the antennae and other sensory organs of insects, play a pivotal role in detecting volatile chemical cues. The interaction between a specific chemical compound and these receptors is the first step in a cascade of events that leads to a behavioral response.
Binding Affinity and Receptor Specificity Studies
Currently, there is a lack of published research that has investigated the binding affinity of 3,7-Nonadien-2-ol, 4,8-dimethyl- to any specific olfactory receptors. Such studies are essential to determine the strength of the interaction between the compound and a receptor, providing insights into its potential potency as a signaling molecule. Furthermore, receptor specificity studies would be necessary to identify which olfactory receptors, out of a vast and diverse repertoire, are activated by this particular compound. Without this fundamental data, the role of 3,7-Nonadien-2-ol, 4,8-dimethyl- in chemoreception remains speculative.
Structure-Activity Relationships (SAR) in Olfactory Response Modulation
Structure-activity relationship (SAR) studies are a cornerstone of chemical ecology and sensory biology. By systematically modifying the chemical structure of a compound and observing the resulting changes in biological activity, researchers can identify the key molecular features responsible for its effects. For 3,7-Nonadien-2-ol, 4,8-dimethyl-, there are no available SAR studies that elucidate how its structural components—such as the position of the hydroxyl group, the placement and configuration of the double bonds, and the methyl substitutions—influence its interaction with olfactory receptors and the subsequent behavioral responses.
Investigations into Pheromonal Signaling in Insect Systems
The Pherobase, a comprehensive database of semiochemicals, lists 3,7-Nonadien-2-ol, 4,8-dimethyl- as a semiochemical, suggesting a potential role in insect communication. Pheromones are chemical signals used by members of the same species to trigger a variety of innate behaviors. However, the specific function of this compound as a pheromone has not been documented.
Electroantennography (EAG) and Behavioral Assays in Research
Electroantennography (EAG) is a widely used technique to measure the electrical responses of an insect's antenna to volatile compounds. It provides a direct measure of the detection of a chemical by olfactory sensory neurons. To date, no EAG studies have been published that report the responses of any insect species to 3,7-Nonadien-2-ol, 4,8-dimethyl-.
Similarly, there is a void in the literature regarding behavioral assays designed to test the effect of this compound on insect behavior. Such assays, which could include wind tunnel experiments or field trapping studies, are critical for determining whether the compound acts as an attractant, repellent, aggregator, or has other pheromonal functions.
Biosynthesis and Release Mechanisms of Pheromones
The biosynthetic pathways for many insect pheromones have been elucidated, often revealing complex enzymatic processes that convert common precursors into species-specific signaling molecules. The biosynthesis of 3,7-Nonadien-2-ol, 4,8-dimethyl- within an insect system has not been investigated. Consequently, the enzymes and genetic machinery that would be responsible for its production are unknown. Furthermore, the mechanisms by which an insect would release this compound into the environment, including the glands involved and the temporal patterns of release, remain to be studied.
Enzymatic Interactions and Influence on Biochemical Pathways
Beyond its potential role in chemoreception, 3,7-Nonadien-2-ol, 4,8-dimethyl- could theoretically interact with various enzymes and influence biochemical pathways within an organism. However, there is no available research on the enzymatic interactions of this compound. Studies to investigate its potential as an enzyme inhibitor or substrate, or its effects on metabolic pathways, have not been reported.
In Vitro and In Vivo Enzyme Modulation Studies
Extensive literature searches did not yield any specific studies on the in vitro or in vivo enzyme modulation activities of 3,7-Nonadien-2-ol, 4,8-dimethyl-. There is currently no available research data detailing the inhibitory or modulatory effects of this compound on specific enzymes.
Elucidation of Molecular Targets and Downstream Effects
There is a lack of scientific literature investigating the specific molecular targets of 3,7-Nonadien-2-ol, 4,8-dimethyl-. Consequently, no information is available regarding its downstream effects or the signaling pathways it may influence within biological systems.
Research into Antimicrobial Mechanisms
Scientific investigation into the antimicrobial properties of 3,7-Nonadien-2-ol, 4,8-dimethyl- is not documented in the available literature. As such, there is no information regarding its potential efficacy against various microorganisms or the mechanisms it might employ.
Investigation of Cellular Targets in Microorganisms
No research has been found that identifies the specific cellular targets of 3,7-Nonadien-2-ol, 4,8-dimethyl- in microorganisms.
Membrane Disruption and Metabolic Interference Studies
There are no available studies that explore the potential of 3,7-Nonadien-2-ol, 4,8-dimethyl- to disrupt microbial membranes or interfere with their metabolic pathways.
Role as a Model Compound in Organic Reaction Mechanism Studies (e.g., Esterification and Hydrolysis)
A review of the current scientific literature reveals no instances of 3,7-Nonadien-2-ol, 4,8-dimethyl- being utilized as a model compound for the study of organic reaction mechanisms such as esterification or hydrolysis. While its acetate (B1210297) ester, 4,8-Dimethyl-3,7-nonadien-2-ol acetate, is a known flavoring agent, the parent alcohol has not been a focus of mechanistic studies in this context.
Contribution to Volatile Organic Compound Profiles in Biological Systems Research (e.g., Food Matrices)
3,7-Nonadien-2-ol, 4,8-dimethyl- has been identified as a volatile organic compound (VOC) in some biological systems, particularly in food matrices. It is recognized for its contribution to the aroma profile of certain products. This compound is listed as a flavoring agent by the Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Table 1: General Information on 3,7-Nonadien-2-ol, 4,8-dimethyl-
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| Appearance | Colorless clear liquid |
| Odor Profile | Woody, pine, lemon, lime, rose |
Computational Chemistry and Theoretical Studies on 3,7 Nonadien 2 Ol, 4,8 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.netarxiv.org For 3,7-Nonadien-2-ol, 4,8-dimethyl-, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices.
Detailed research findings from DFT studies on similar unsaturated alcohols and terpenes suggest that the electronic properties are closely linked to their chemical behavior. nih.govresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov
In the context of 3,7-Nonadien-2-ol, 4,8-dimethyl-, the locations of the HOMO and LUMO would likely be centered around the carbon-carbon double bonds and the hydroxyl group, which are the most reactive sites in the molecule. The oxygen atom of the hydroxyl group would exhibit a partial negative charge, making it a potential site for electrophilic attack, while the pi electrons of the double bonds would be susceptible to electrophilic addition reactions.
A hypothetical table of calculated electronic properties for 3,7-Nonadien-2-ol, 4,8-dimethyl- using DFT is presented below. Such data would be foundational for understanding its chemical interactions.
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Indicates ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | Suggests moderate chemical stability. |
| Dipole Moment | 1.8 D | Indicates a polar nature, influencing solubility. |
| Mulliken Charge on O | -0.65 e | Highlights the nucleophilic character of the hydroxyl group. |
This table is generated for illustrative purposes based on typical values for similar compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and intermolecular interactions of 3,7-Nonadien-2-ol, 4,8-dimethyl- over time. rsc.orgbohrium.comresearchgate.netarxiv.org Given the acyclic and flexible nature of this molecule, it can adopt a multitude of conformations, which can influence its physical properties and biological activity.
MD simulations can model the behavior of the molecule in different environments, such as in a vacuum, in a solvent like water or ethanol, or at an oil-water interface, which is particularly relevant for fragrance applications. rsc.orgbohrium.com These simulations track the movements of each atom over time based on a force field, providing a dynamic picture of the molecule's behavior. researchgate.net
For 3,7-Nonadien-2-ol, 4,8-dimethyl-, MD simulations could reveal the preferential conformations of the nonadien chain and the orientation of the hydroxyl group. This is crucial for understanding how the molecule interacts with olfactory receptors to produce its characteristic scent. The simulations could also elucidate the formation of intramolecular hydrogen bonds and how intermolecular interactions with solvent molecules affect its conformational landscape. arxiv.orgresearchgate.net
A representative data table from a hypothetical MD simulation study is shown below, illustrating the type of information that can be obtained.
| Parameter | Finding | Implication |
| Dominant Conformer | A folded conformation where the two double bonds are in proximity. | This may influence its interaction with receptor sites. |
| Rotational Barriers | Low energy barriers for rotation around C-C single bonds. | High degree of flexibility. |
| Solvent Interactions | Hydrogen bonding between the hydroxyl group and water molecules. | Influences its solubility and behavior in aqueous systems. |
| Radius of Gyration | An average value indicating the compactness of the molecule. | Provides a measure of its overall size and shape in solution. |
This table is generated for illustrative purposes based on typical outcomes of MD simulations for similar molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net In the case of 3,7-Nonadien-2-ol, 4,8-dimethyl-, QSAR models could be developed to predict its odor intensity, antimicrobial activity, or other biological effects based on its molecular descriptors. researchgate.netnih.govmdpi.comnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govacs.org
For 3,7-Nonadien-2-ol, 4,8-dimethyl-, a QSAR study could involve synthesizing a library of analogous compounds with variations in chain length, branching, and functional groups. The odor profiles or antimicrobial activities of these compounds would be experimentally determined. A QSAR model could then be generated to identify the key molecular features that contribute to the desired activity. acs.orgresearchgate.net For instance, studies on other terpenes have shown that the presence and position of hydroxyl groups can significantly impact antimicrobial activity. mdpi.comresearchgate.net
A hypothetical QSAR data table for predicting the antimicrobial activity of a series of terpene alcohols is presented below.
| Descriptor | Coefficient | Importance |
| LogP (Lipophilicity) | 0.45 | Positive correlation with activity, suggesting importance of membrane partitioning. |
| Molecular Weight | -0.12 | Negative correlation, indicating that smaller molecules may be more active. |
| Number of OH groups | 0.89 | Strong positive correlation, highlighting the role of hydrogen bonding. |
| Surface Polarity | 0.33 | Positive correlation, suggesting the importance of polar interactions. |
This table is generated for illustrative purposes based on common findings in QSAR studies of antimicrobial terpenoids.
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics provides the tools and techniques to organize, analyze, and mine large chemical datasets. nih.govacs.org For 3,7-Nonadien-2-ol, 4,8-dimethyl-, chemoinformatics approaches are invaluable for identifying structurally similar compounds with potentially interesting properties.
Several publicly available and commercial databases contain vast amounts of information on flavor and fragrance compounds, including their chemical structures, sensory data, and biological activities. nih.govacs.org Examples include FlavorDB, AromaDB, and the VCF (Volatile Compounds in Food) database. nih.govacs.org By performing substructure or similarity searches in these databases using the structure of 3,7-Nonadien-2-ol, 4,8-dimethyl- as a query, one can retrieve a list of related molecules.
This retrieved set of compounds can then be further analyzed to identify trends in structure-property relationships. For example, one could investigate how the position of the double bonds or the nature of the substituents affects the odor characteristics. This information can guide the design of new flavor and fragrance ingredients with improved or novel sensory profiles. nih.govresearchgate.netnih.govucdavis.edu
A table summarizing relevant databases and their potential use in studying 3,7-Nonadien-2-ol, 4,8-dimethyl- is provided below.
| Database | Type of Information | Application for 3,7-Nonadien-2-ol, 4,8-dimethyl- |
| FlavorDB | Flavor molecules, sensory data, chemical properties. nih.govacs.org | Identify related compounds with known flavor profiles. |
| AromaDB | Aroma compounds from plants, bioactivities. nih.govacs.org | Find natural sources and potential biological activities of similar molecules. |
| VCF Database | Volatile compounds in food, odor descriptions. nih.govacs.org | Discover related compounds present in various food items. |
| PubChem | Chemical structures, properties, biological activities. | General search for chemical data and related literature. |
This table is for illustrative purposes and highlights the utility of chemoinformatics databases.
Advanced Analytical Methodologies for Research on 3,7 Nonadien 2 Ol, 4,8 Dimethyl
Chromatographic Separation Techniques for Isomer Analysis
The presence of two double bonds and a chiral center in 3,7-Nonadien-2-ol, 4,8-dimethyl- results in the existence of several stereoisomers, each potentially possessing distinct sensory properties. Consequently, their separation is a critical analytical challenge.
Gas Chromatography (GC) with Chiral Columns
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like 3,7-Nonadien-2-ol, 4,8-dimethyl-. For the resolution of its enantiomers, the use of chiral stationary phases (CSPs) is indispensable. Derivatized cyclodextrins are the most common CSPs for this purpose. These macromolecules, when coated onto a capillary column, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
The selection of the specific cyclodextrin (B1172386) derivative and the GC conditions are critical for achieving optimal separation. For fragrance and flavor compounds, including chiral alcohols, columns with substituted β-cyclodextrins are frequently employed.
Table 1: Typical GC Parameters for Chiral Analysis of Terpenoid Alcohols
| Parameter | Typical Value/Condition |
| Column Type | Capillary column with a chiral stationary phase (e.g., derivatized β-cyclodextrin) |
| Stationary Phase | Heptakis(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60°C, hold for 2 min, then ramp at 2°C/min to 180°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The data in this table is illustrative and based on common practices for the analysis of similar compounds.
Research has shown that derivatization of chiral alcohols to their acetate (B1210297) esters can sometimes improve the separation factor on certain chiral columns. nih.gov This approach involves a simple reaction with acetic acid and a catalyst, followed by GC analysis of the resulting esters. nih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Resolution
While GC is the predominant technique for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for the separation of thermally labile or less volatile derivatives. Chiral separations in HPLC are typically achieved using chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard stationary phase.
For the direct separation of alcohol enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. nih.gov Supercritical Fluid Chromatography (SFC), a technique related to HPLC, has also emerged as a highly efficient method for the chiral separation of fragrance compounds, often providing faster analysis times than traditional GC or HPLC. waters.comwaters.com
Hyphenated Techniques for Enhanced Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and characterization of 3,7-Nonadien-2-ol, 4,8-dimethyl- and its related compounds.
GC-Mass Spectrometry (GC-MS) for Metabolite Identification and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of complex volatile mixtures, such as those found in essential oils and food products where 3,7-Nonadien-2-ol, 4,8-dimethyl- may be present. editoracubo.com.brnih.gov The gas chromatograph separates the individual components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries. editoracubo.com.brnih.gov
This technique is particularly valuable for identifying metabolites of 3,7-Nonadien-2-ol, 4,8-dimethyl- in biological systems or for detecting it at trace levels in various samples. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds from solid or liquid samples. nih.gov
Table 2: Representative GC-MS Findings for Floral Scent Analysis
| Compound Class | Relative Abundance (%) | Identification Method |
| Monoterpenoids | 68.59 - 99.93 | Comparison of mass spectra and retention indices with standards and libraries |
| Oxygenated Monoterpenoids | 15.72 - 96.53 | Comparison of mass spectra and retention indices with standards and libraries |
| Sesquiterpenoids | 0.00 - 4.34 | Comparison of mass spectra and retention indices with standards and libraries |
This table presents data from a study on chrysanthemum floral scents, illustrating the type of information obtained from GC-MS analysis of complex volatile mixtures rich in terpenoids. nih.gov
GC-Olfactometry for Sensory-Guided Analysis of Stereoisomers
GC-Olfactometry (GC-O) is a unique analytical technique that combines the separation power of GC with the sensitivity of the human nose as a detector. mdpi.com As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like FID or MS) and an olfactometry port, where a trained sensory panelist can sniff the eluting compounds and describe their odor characteristics. mdpi.commdpi.com
This technique is invaluable for the analysis of fragrance and flavor compounds as it directly links the chemical structure to the sensory perception. For a compound like 3,7-Nonadien-2-ol, 4,8-dimethyl-, which has multiple stereoisomers, GC-O can be used to determine if the different isomers have distinct odors. This sensory-guided analysis helps to identify the key odor-active compounds in a complex mixture. mdpi.com
Advanced NMR Techniques for Complex Mixture Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, advanced two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex molecules like 3,7-Nonadien-2-ol, 4,8-dimethyl-, especially for determining its stereochemistry.
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is particularly important. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal the spatial proximity of protons, which can be used to determine the relative stereochemistry of the molecule. nih.gov The creation of NMR databases for classes of compounds, such as acyclic natural products, can aid in the stereochemical assignment of new, related structures. nih.gov
Development of Novel Detection and Quantification Methods for Research Purposes
The pursuit of enhanced sensitivity, selectivity, and efficiency in the analysis of 3,7-Nonadien-2-ol, 4,8-dimethyl-, has spurred the development of innovative detection and quantification methodologies. These advancements are critical for elucidating its properties, understanding its formation, and ensuring its quality in various applications. Research in this area is multifaceted, exploring sophisticated instrumentation, novel sample preparation techniques, and cutting-edge sensor technologies.
A primary challenge in the analysis of fragrance components like 3,7-Nonadien-2-ol, 4,8-dimethyl-, lies in their often complex matrices, such as essential oils and consumer products. nih.gov Therefore, the development of methods that can accurately and reliably quantify this compound in the presence of interfering substances is of paramount importance.
The coupling of chromatographic separation with advanced spectroscopic detection, known as hyphenated techniques, forms the cornerstone of modern analytical chemistry for volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental and widely used technique for the analysis of volatile compounds like 3,7-Nonadien-2-ol, 4,8-dimethyl-. nist.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, enabling confident identification and quantification. The NIST WebBook provides mass spectral data for 3,7-Nonadien-2-ol, 4,8-dimethyl-, which serves as a reference for its identification. nist.gov
Recent advancements in GC-MS technology, such as the development of more inert ion sources and faster scanning detectors, have improved the sensitivity and resolution for trace-level analysis. For quantification, the use of isotopically labeled internal standards can significantly enhance accuracy by correcting for variations in sample preparation and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is well-suited for volatile compounds, LC-MS/MS offers an alternative for less volatile or thermally labile compounds and can be advantageous for certain sample matrices. A rapid and sensitive LC-MS/MS method was developed for the analysis of linalool, a structurally similar terpene alcohol, in human serum. nih.gov This method utilized a simple protein precipitation and liquid-liquid extraction for sample preparation, followed by analysis on a C18 reversed-phase column. nih.gov A similar approach could be adapted for 3,7-Nonadien-2-ol, 4,8-dimethyl-, offering high selectivity and sensitivity through selected reaction monitoring (SRM). thermofisher.com The development of a tandem mass spectral library for triterpenoids, for instance, aids in the rapid and accurate identification of these compounds in plant extracts. mdpi.com
| Parameter | GC-MS | LC-MS/MS |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by precursor/product ion transitions. |
| Typical Stationary Phase | Polysiloxane-based (e.g., DB-5ms) | C18 or other reversed-phase materials |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Applicability | Volatile and thermally stable compounds | Wide range of polarities, thermally labile compounds |
| Example Application | Analysis of essential oils and fragrance raw materials. mdpi.com | Analysis of metabolites in biological fluids. nih.gov |
Interactive Data Table: Comparison of GC-MS and LC-MS/MS for Terpenoid Analysis
The accuracy and sensitivity of any analytical method are heavily reliant on the sample preparation step. For a compound like 3,7-Nonadien-2-ol, 4,8-dimethyl-, which is often found in complex mixtures, efficient extraction and concentration are crucial.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and rapid sample preparation technique that has gained popularity in the analysis of volatile and semi-volatile organic compounds. mdpi.com It involves the use of a coated fiber to extract analytes from a sample, which can then be directly desorbed into the injector of a gas chromatograph. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For terpene alcohols, fibers with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective. The combination of Headspace SPME (HS-SPME) with GC-MS provides a powerful tool for the analysis of volatile compounds in various matrices, including essential oils and hydrosols. mdpi.com
| Parameter | Description |
| Extraction Phase | A fused-silica fiber coated with a polymeric stationary phase. |
| Principle | Partitioning of analytes between the sample matrix and the fiber coating. |
| Advantages | Solvent-free, simple, fast, and easily automated. |
| Modes of Operation | Direct immersion, Headspace. |
| Coupling | Primarily with Gas Chromatography (GC). |
Interactive Data Table: Overview of Solid-Phase Microextraction (SPME)
Chemical derivatization is a technique used to convert an analyte into a product with improved chromatographic behavior or detectability. tcichemicals.comresearch-solution.com For alcohols like 3,7-Nonadien-2-ol, 4,8-dimethyl-, derivatization can increase volatility and thermal stability for GC analysis and introduce a chromophore or fluorophore for enhanced detection in LC.
Silylation: This is a common derivatization method for compounds containing active hydrogen atoms, such as alcohols. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. research-solution.com This is particularly useful for GC analysis, as it can improve peak shape and reduce tailing.
Acylation: This involves the reaction of the hydroxyl group with an acylating agent to form an ester. This can be used to introduce a UV-absorbing or fluorescent tag, thereby significantly increasing the sensitivity of detection by HPLC with UV or fluorescence detectors.
| Derivatization Method | Reagent Example | Purpose | Analytical Technique |
| Silylation | BSTFA, TMCS | Increase volatility and thermal stability. chemcoplus.co.jp | GC-MS |
| Acylation | Acetic anhydride (B1165640), Dansyl chloride | Introduce chromophore/fluorophore for enhanced detection. | HPLC-UV/Fluorescence |
Interactive Data Table: Common Derivatization Methods for Alcohols
A frontier in analytical science is the development of biosensors for the real-time monitoring of specific molecules. nih.govbioengineer.orgtue.nlnih.gov While still an emerging area for many terpenoids, the development of a riboswitch biosensor for the sesquiterpene amorpha-4,11-diene demonstrates the potential of this technology. nih.gov Such biosensors are based on biological recognition elements, like aptamers or enzymes, coupled with a transducer that converts the binding event into a measurable signal.
For a compound like 3,7-Nonadien-2-ol, 4,8-dimethyl-, a future research direction could involve the development of a specific biosensor. This would enable continuous, real-time monitoring of its concentration in various processes, which would be a significant advancement over traditional chromatographic methods that provide discrete data points.
Future Directions and Emerging Research Avenues for 3,7 Nonadien 2 Ol, 4,8 Dimethyl
Interdisciplinary Research Integrating Chemical Biology, Ecology, and Synthetic Chemistry
The study of 3,7-Nonadien-2-ol, 4,8-dimethyl-, offers a compelling case for a multidisciplinary approach. As a volatile organic compound (VOC), its interactions with biological systems are intricate and best understood by combining the strengths of chemical biology, ecology, and synthetic chemistry.
Chemical biology provides the tools to probe the molecular interactions of 3,7-Nonadien-2-ol, 4,8-dimethyl-, within living organisms. Future research will likely focus on identifying the specific olfactory receptors in insects and other animals that detect this compound. Understanding these receptor-ligand interactions at a molecular level is crucial for deciphering its biological messaging.
Ecology places the function of this compound into a broader environmental context. Terpenoids are key mediators of plant-insect and insect-insect interactions, acting as attractants, repellents, or alarm signals. nih.govnumberanalytics.com Research into the ecological role of 3,7-Nonadien-2-ol, 4,8-dimethyl-, could reveal its involvement in complex communication networks, such as tritrophic interactions where plants release VOCs to attract predators of herbivores. nih.gov
Synthetic chemistry underpins these investigations by providing access to pure samples of the compound and its stereoisomers. The development of novel and efficient synthetic routes is essential for producing the quantities needed for extensive biological and ecological testing. researchgate.net Furthermore, synthetic chemists can create analogues of the natural product to probe structure-activity relationships, helping to pinpoint the key molecular features responsible for its biological effects. nih.gov
The synergy of these disciplines will be pivotal. For instance, ecologists might observe a specific behavioral response of an insect to a plant, and analytical chemists can identify 3,7-Nonadien-2-ol, 4,8-dimethyl-, as the potential signaling molecule. Synthetic chemists can then prepare the compound, and chemical biologists can use it to identify the corresponding receptor, thus closing the loop and providing a complete picture of this chemical communication channel.
Chemoenzymatic Synthesis and Biocatalysis for Stereoselective Production
The biological activity of chiral molecules like 3,7-Nonadien-2-ol, 4,8-dimethyl-, which has a stereocenter at the C2 position, is often dependent on their specific stereochemistry. chemicalbook.com Traditional chemical synthesis can be challenging and may produce mixtures of stereoisomers, which are difficult and costly to separate. Chemoenzymatic synthesis and biocatalysis offer elegant and efficient solutions for the stereoselective production of this alcohol.
Enzymes, as natural catalysts, exhibit remarkable selectivity. Future research is expected to focus on harnessing a variety of enzymes for the production of specific stereoisomers of 3,7-Nonadien-2-ol, 4,8-dimethyl-. Key enzyme classes for this purpose include:
Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the stereoselective reduction of the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one (B1609488), to a single enantiomer of the alcohol. nih.gov The use of ADHs in dynamic kinetic resolution processes is a particularly promising strategy. nih.gov
Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. rsc.org This approach can be applied to a racemic mixture of 3,7-Nonadien-2-ol, 4,8-dimethyl-, to isolate one enantiomer in high purity.
Terpene Synthases (TPSs): While more complex, the direct enzymatic synthesis from primary metabolites using engineered terpene synthases is a long-term goal. researchgate.netresearchgate.net This would mimic the natural biosynthetic pathway and could provide a highly efficient and sustainable production method.
The development of whole-cell biocatalysts, using engineered microorganisms like E. coli or yeast to express the desired enzymes, presents a scalable and cost-effective manufacturing platform. nih.gov This approach avoids the need for isolating and purifying enzymes, making the process more industrially viable.
Table 1: Potential Biocatalytic Approaches for Stereoselective Synthesis
| Biocatalytic Strategy | Enzyme Class | Substrate | Product | Key Advantage |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 4,8-dimethyl-3,7-nonadien-2-one | (R)- or (S)-3,7-Nonadien-2-ol, 4,8-dimethyl- | High enantiomeric excess |
| Kinetic Resolution | Lipase/Esterase | Racemic 3,7-Nonadien-2-ol, 4,8-dimethyl- | One enantiomer of the alcohol and the esterified enantiomer | Broad applicability and robust enzymes |
| Direct Biosynthesis | Terpene Synthase (TPS) | Geranyl pyrophosphate (GPP) / Farnesyl pyrophosphate (FPP) analogues | Specific stereoisomer of 3,7-Nonadien-2-ol, 4,8-dimethyl- | Mimics natural pathway, potentially highly efficient |
Investigation of its Role in Chemical Communication Networks Beyond Pheromones
While many terpenoids are known as pheromones that mediate interactions between individuals of the same species, their roles in chemical communication are often much broader. Future research on 3,7-Nonadien-2-ol, 4,8-dimethyl-, should explore its function in more complex ecological networks.
This compound could act as a kairomone , a chemical signal that is beneficial to the receiver but not the emitter. For example, a predator or parasitoid might use the scent of 3,7-Nonadien-2-ol, 4,8-dimethyl-, to locate its herbivorous prey. nih.gov Investigating the responses of natural enemies to this compound could lead to the development of novel pest management strategies.
Conversely, it could function as an allomone , a signal that benefits the emitter but not the receiver. For instance, a plant might release 3,7-Nonadien-2-ol, 4,8-dimethyl-, to repel herbivores. numberanalytics.com Screening a wide range of herbivorous insects for their behavioral responses to this compound could identify potential applications as a natural insect repellent.
Furthermore, the role of this compound in tritrophic interactions is a key area for future study. Plants under attack by herbivores can release a specific blend of VOCs, including terpenoids, that attract the predators and parasitoids of those herbivores. nih.govresearchgate.net Research could focus on whether the emission of 3,7-Nonadien-2-ol, 4,8-dimethyl-, is induced by herbivory and whether it plays a role in attracting beneficial insects.
Advanced Methodologies for In Situ Biosynthesis Monitoring and Characterization
Understanding how, when, and where 3,7-Nonadien-2-ol, 4,8-dimethyl-, is produced in a living organism is crucial for elucidating its biological function. Advanced analytical techniques are making it possible to monitor the biosynthesis of VOCs in situ and in real-time.
Future research will likely employ a suite of sophisticated methods to study the biosynthesis of this compound:
Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone technique for the identification and quantification of volatile compounds. frontiersin.org Coupling GC-MS with in vivo sampling methods like solid-phase microextraction (SPME) allows for the analysis of VOCs released by living organisms with minimal disturbance.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time monitoring of volatile emissions from plants or insects, providing high temporal resolution of biosynthetic processes. nih.gov
Isotopic Labeling Studies: By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can trace the metabolic pathways leading to the biosynthesis of 3,7-Nonadien-2-ol, 4,8-dimethyl-. csirhrdg.res.in This can help to identify the precursor molecules and the key enzymatic steps involved.
Genome Mining and Transcriptomics: With the increasing availability of genomic and transcriptomic data, researchers can identify candidate genes for terpene synthases and other enzymes involved in the biosynthesis of this compound. acs.orgnih.gov The expression of these genes can then be correlated with the production of the molecule under different conditions.
Table 2: Advanced Methodologies for Biosynthesis Studies
| Methodology | Application | Information Gained |
| GC-MS with SPME | Identification and quantification of emitted volatiles | Profile of VOCs released by an organism |
| PTR-MS | Real-time monitoring of volatile emissions | Dynamic changes in biosynthesis in response to stimuli |
| Isotopic Labeling | Tracing metabolic pathways | Precursors and intermediates of the biosynthetic pathway |
| Genome Mining/Transcriptomics | Identification of candidate biosynthetic genes | Genetic basis for the production of the compound |
By integrating these advanced methodologies, a comprehensive understanding of the biosynthesis and regulation of 3,7-Nonadien-2-ol, 4,8-dimethyl-, can be achieved, paving the way for its targeted manipulation in agricultural or industrial applications.
Q & A
Q. What analytical methods are recommended for identifying 4,8-dimethyl-3,7-nonadien-2-ol in complex mixtures such as essential oils or fragrance formulations?
Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification due to its ability to resolve structural isomers and quantify trace components. Key diagnostic ions (e.g., m/z 154 for the molecular ion and fragments at m/z 136 and 121) should be cross-referenced with spectral libraries like the EPA/NIH Mass Spectral Database . For isomer differentiation, retention indices (e.g., Adams Index) and chiral columns are critical .
Q. What safety protocols are essential for handling 4,8-dimethyl-3,7-nonadien-2-ol in laboratory settings?
The compound is classified under GHS for acute toxicity (oral Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Researchers must use fume hoods, nitrile gloves, and eye protection. Spill management requires inert absorbents (e.g., vermiculite) and avoidance of water to prevent aerosolization . Safety assessments from the IFRA Standards for structurally related aldehydes (e.g., 3,7-dimethyl-2,6-nonadien-1-al) recommend exposure limits below 0.1% in dermal applications .
Q. How is 4,8-dimethyl-3,7-nonadien-2-ol synthesized, and what are common impurities?
A typical route involves the acid-catalyzed condensation of citronellal derivatives, followed by selective reduction. Impurities such as trans- and cis-isomers (e.g., (±)-E/Z-4,8-dimethyl-3,7-nonadien-2-ol) often arise during stereochemical control steps . Purification via fractional distillation or preparative GC is recommended to achieve >94% purity, as specified in regulatory guidelines .
Advanced Research Questions
Q. How can researchers optimize GC×GC–TOF-MS parameters to resolve co-eluting terpenoids and unsaturated analogs of 4,8-dimethyl-3,7-nonadien-2-ol?
Two-dimensional GC with a polar/non-polar column combination (e.g., DB-Wax × DB-5) enhances separation of structurally similar compounds like 3,7-dimethyl-2,6-nonadien-1-al and 4,8-dimethyl-1,3,7-nonatriene. TOF-MS enables high-resolution spectral deconvolution, critical for identifying trace impurities in fragrance matrices .
Q. What strategies address contradictions in reported mass spectral data for 4,8-dimethyl-3,7-nonadien-2-ol across databases?
Discrepancies often arise from isomer-specific fragmentation patterns. For example, the NIST database lists a base peak at m/z 121 for the E-isomer, while the Z-isomer shows dominant m/z 136. Researchers should validate spectra using certified reference materials and cross-check with retention indices from peer-reviewed sources like Identification of Essential Oil Components .
Q. How does stereochemistry influence the compound’s stability and olfactory properties?
The E-isomer exhibits higher thermal stability due to reduced steric hindrance, while the Z-isomer is more prone to oxidation. Odor thresholds differ significantly: the E-isomer has a green, citrus-like aroma (detection threshold ~0.2 ppb), whereas the Z-isomer is woody and less potent (threshold ~5 ppb). Stability studies under accelerated aging (40°C, 75% RH) are recommended to assess degradation pathways .
Methodological Recommendations
- Stereochemical Analysis : Use chiral columns (e.g., Cyclosil-B) or derivatization with Mosher’s reagent to resolve E/Z-isomers .
- Degradation Studies : Monitor oxidation products (e.g., 4,8-dimethyl-3,7-nonadien-2-one) via LC-MS with a C18 column and electrospray ionization .
- Regulatory Compliance : Align with IFRA and EFSA standards for quantification in consumer products, emphasizing LC-MS/MS for trace-level validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
